
2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid is a compound with a molecular formula of C8H14NO9P. It is a derivative of aminophosphonic acids, which are known for their structural similarity to amino acids but with a phosphonic acid moiety replacing the carboxylic group. This structural modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid typically involves the diastereoselective addition of carbon and phosphorus nucleophiles to enantiopure sulfinimines. This is followed by acid hydrolysis of the adducts formed . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce aminophosphonic acid derivatives .
Scientific Research Applications
2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Acts as an inhibitor of proteolytic enzymes, making it valuable in studying enzyme mechanisms and developing enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid involves its interaction with specific molecular targets, such as enzymes. The compound mimics the unstable tetrahedral intermediates formed in enzyme-mediated peptide bond cleavage, thereby inhibiting the activity of proteolytic enzymes. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and undergoing catalysis .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-phosphonobutanoic acid: Another aminophosphonic acid with similar structural features but lacking the bis(carboxymethyl)amino group.
4-phosphonobutanoic acid: A simpler phosphonic acid derivative without the amino and bis(carboxymethyl) groups
Uniqueness
2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid is unique due to its bis(carboxymethyl)amino group, which enhances its ability to interact with biological targets and increases its solubility in aqueous environments. This makes it more versatile in various applications compared to its simpler counterparts .
Properties
Molecular Formula |
C8H14NO9P |
|---|---|
Molecular Weight |
299.17 g/mol |
IUPAC Name |
2-[bis(carboxymethyl)amino]-4-phosphonobutanoic acid |
InChI |
InChI=1S/C8H14NO9P/c10-6(11)3-9(4-7(12)13)5(8(14)15)1-2-19(16,17)18/h5H,1-4H2,(H,10,11)(H,12,13)(H,14,15)(H2,16,17,18) |
InChI Key |
BVIQLXOTVLSZPP-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(O)O)C(C(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



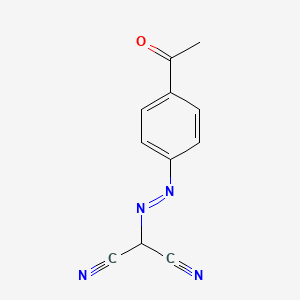
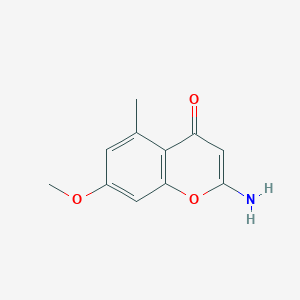
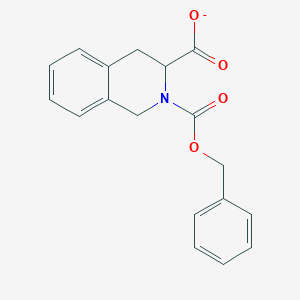
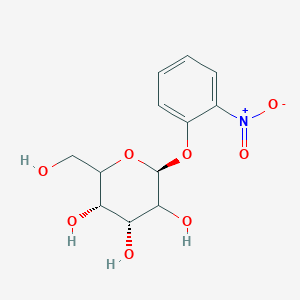
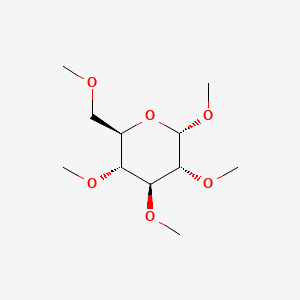
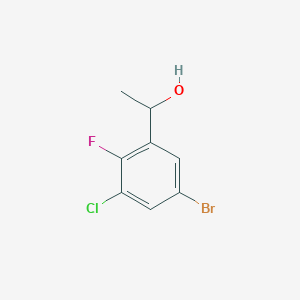
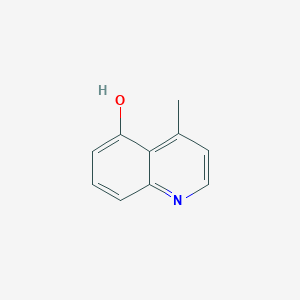
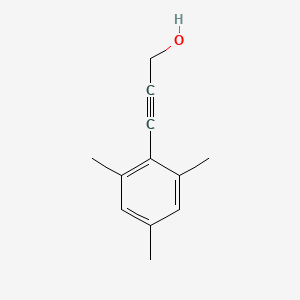

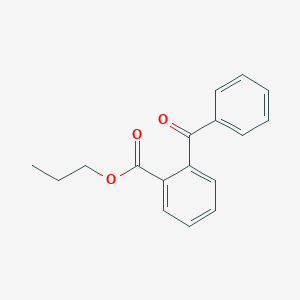
![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
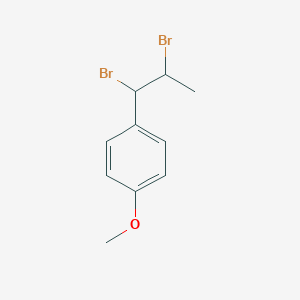
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
